molecular formula C34H24N2O4S2 B12802545 2,2'-Dithiobis(N-(7-hydroxynaphth-1-yl)benzamide) CAS No. 98051-80-0

2,2'-Dithiobis(N-(7-hydroxynaphth-1-yl)benzamide)

Cat. No.: B12802545
CAS No.: 98051-80-0
M. Wt: 588.7 g/mol
InChI Key: YPERVNZZJBFBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Dithiobis(N-(7-hydroxynaphth-1-yl)benzamide) is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzamide core linked to a naphthol group through a disulfide bond, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(N-(7-hydroxynaphth-1-yl)benzamide) typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Naphthol Group: The naphthol group is introduced through a coupling reaction between the benzamide derivative and 7-hydroxynaphthalene.

    Formation of the Disulfide Bond: The final step involves the oxidation of thiol groups to form the disulfide bond, linking two benzamide-naphthol units.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis(N-(7-hydroxynaphth-1-yl)benzamide) undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The hydroxyl group on the naphthol can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are effective reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated naphthol derivatives.

Scientific Research Applications

2,2’-Dithiobis(N-(7-hydroxynaphth-1-yl)benzamide) has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(N-(7-hydroxynaphth-1-yl)benzamide) involves its ability to interact with molecular targets through its disulfide bond and hydroxyl group. The disulfide bond can undergo redox reactions, modulating the redox state of biological systems. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dithiobis(N-2-hydroxypropylbenzamide): Similar structure but with a hydroxypropyl group instead of a hydroxynaphthyl group.

    2,2’-Dithiobis(N-methylbenzamide): Contains a methyl group instead of a hydroxynaphthyl group.

Uniqueness

2,2’-Dithiobis(N-(7-hydroxynaphth-1-yl)benzamide) is unique due to the presence of the hydroxynaphthyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other disulfide-linked benzamides and enhances its versatility in various applications.

Properties

CAS No.

98051-80-0

Molecular Formula

C34H24N2O4S2

Molecular Weight

588.7 g/mol

IUPAC Name

N-(7-hydroxynaphthalen-1-yl)-2-[[2-[(7-hydroxynaphthalen-1-yl)carbamoyl]phenyl]disulfanyl]benzamide

InChI

InChI=1S/C34H24N2O4S2/c37-23-17-15-21-7-5-11-29(27(21)19-23)35-33(39)25-9-1-3-13-31(25)41-42-32-14-4-2-10-26(32)34(40)36-30-12-6-8-22-16-18-24(38)20-28(22)30/h1-20,37-38H,(H,35,39)(H,36,40)

InChI Key

YPERVNZZJBFBQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=C(C=C3)O)SSC4=CC=CC=C4C(=O)NC5=CC=CC6=C5C=C(C=C6)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.